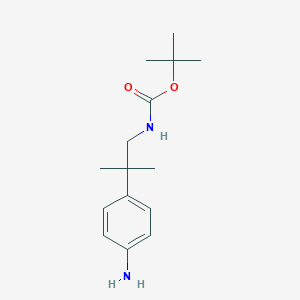

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Vue d'ensemble

Description

“Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is an organic compound that can serve as an intermediate in organic synthesis . It contains an amino group and an ester group, which gives the molecule a polar structure .

Molecular Structure Analysis

The molecular formula of “Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is C11H16N2O2 . The structure contains an amino group and an ester group, which contributes to its polarity .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, and slightly soluble in nonpolar solvents such as alkanes . It has a high gastrointestinal absorption and is BBB permeant .Applications De Recherche Scientifique

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), to which tert-butyl carbamates can be structurally related, are used across various industries to prevent oxidative damage. Research by Liu & Mabury (2020) outlines the environmental detection, human exposure, and toxicity concerns associated with SPAs. These compounds, including butylated hydroxytoluene (BHT), have been found in environmental matrices such as air particulates, sea sediment, and river water. Human exposure routes include food intake and the use of personal care products. The study calls for future research into novel SPAs with reduced toxicity and environmental persistence Liu & Mabury, 2020.

Thermophysical Properties of Ether Mixtures

Marsh et al. (1999) discuss the thermophysical properties of mixtures containing ethers like methyl tert-butyl ether (MTBE) with non-polar solvents, focusing on their use as gasoline additives to improve octane rating and reduce exhaust pollution. This research is relevant for understanding the physical and chemical behavior of tert-butyl carbamates in mixtures, which could have implications for industrial applications and environmental pollution mitigation strategies Marsh et al., 1999.

Polymer Membranes for Purification of Fuel Additives

The use of polymer membranes for the purification of MTBE, a compound structurally related to tert-butyl carbamates, highlights the potential for chemical separation and purification technologies. Pulyalina et al. (2020) review various polymer materials for separating MTBE from azeotropic mixtures, suggesting applications for tert-butyl carbamate compounds in improving fuel performance and reducing hazardous emissions Pulyalina et al., 2020.

Decomposition and Environmental Remediation

Hsieh et al. (2011) explore the decomposition of MTBE by adding hydrogen in a cold plasma reactor, providing insights into potential remediation techniques for environmental pollutants. This research underscores the importance of innovative approaches for breaking down complex organic compounds, including tert-butyl carbamates, in polluted environments Hsieh et al., 2011.

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ether compounds like ETBE, related to tert-butyl carbamates, are critical for understanding how these substances behave in soil and groundwater. Thornton et al. (2020) summarize the knowledge on the aerobic and anaerobic degradation pathways of ETBE, highlighting the importance of microbial processes in mitigating environmental pollution Thornton et al., 2020.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEAYMRALDLXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629311 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | |

CAS RN |

180081-10-1 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.